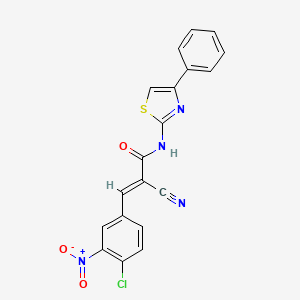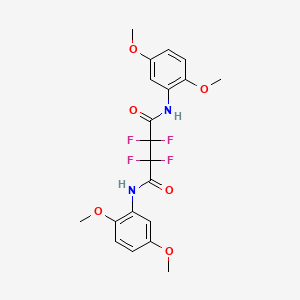![molecular formula C12H19N3O2 B4604284 N-(3-METHOXYPROPYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4604284.png)
N-(3-METHOXYPROPYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Overview
Description
N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both a methoxypropyl group and a pyridyl group, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA typically involves the reaction of a suitable isocyanate with an amine. One possible synthetic route could be:
Step 1: Preparation of the isocyanate intermediate by reacting 3-methoxypropylamine with phosgene or a phosgene substitute.
Step 2: Reaction of the isocyanate intermediate with 1-(3-pyridyl)ethylamine under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridyl ring can be reduced under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield methoxypropionic acid, while reduction of the pyridyl ring could produce a piperidine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxypropyl and pyridyl groups could play a role in binding to molecular targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHOXYPROPYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA
- N-(3-METHOXYPROPYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA
- N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)METHYL]UREA
Uniqueness
N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA is unique due to the specific positioning of the methoxypropyl and pyridyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it might exhibit different binding affinities or reactivity profiles, making it valuable for specific applications.
Properties
IUPAC Name |
1-(3-methoxypropyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-10(11-5-3-6-13-9-11)15-12(16)14-7-4-8-17-2/h3,5-6,9-10H,4,7-8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXOXTPYQRCETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonyl)glycinate](/img/structure/B4604204.png)
![3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B4604216.png)
![ethyl 4-[({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)amino]-3-methylbenzoate](/img/structure/B4604221.png)
![2-[(4-chlorophenyl)thio]-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4604231.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4604237.png)
![5-methyl-N-[1-(4-methylphenyl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B4604239.png)
![N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B4604245.png)
![2-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4604257.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4604263.png)

![3-methyl-1-(naphtho[2,1-b]furan-2-ylcarbonyl)piperidine](/img/structure/B4604272.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4604278.png)
